Technical Synthesis Guide: 4-Amino-N-mesitylbenzamide
Technical Synthesis Guide: 4-Amino-N-mesitylbenzamide
CAS Registry Number: 790-54-5 Chemical Formula: C₁₆H₁₈N₂O Molecular Weight: 254.33 g/mol IUPAC Name: 4-Amino-N-(2,4,6-trimethylphenyl)benzamide[1]
Executive Summary
4-Amino-N-mesitylbenzamide is a specialized benzanilide scaffold often utilized as a privileged structure in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors (e.g., analogs of Mocetinostat) and as a sterically demanding linker in bioconjugation.
The synthesis of this molecule presents a specific challenge: the steric hindrance of the mesityl (2,4,6-trimethylphenyl) group. The ortho-methyl groups on the aniline ring significantly reduce the nucleophilicity of the amine nitrogen and create a steric barrier to amide bond formation. Consequently, standard peptide coupling protocols (e.g., EDC/HOBt) often suffer from slow kinetics or incomplete conversion.
This guide details a high-fidelity acid chloride pathway designed to overcome this steric barrier, ensuring high yields and scalability. A secondary HATU-mediated pathway is provided for small-scale discovery applications.
Retrosynthetic Analysis
To navigate the steric demands of the mesityl group, the synthesis is best approached by disconnecting the amide bond. The amino group on the benzoyl ring is best introduced as a masked precursor (nitro group) to prevent self-polymerization during the activation step.
Strategic Disconnection:
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Precursor: 4-Nitro-N-mesitylbenzamide (Stable intermediate, easy to purify).
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Starting Materials: 4-Nitrobenzoyl chloride (highly electrophilic) + 2,4,6-Trimethylaniline (sterically hindered nucleophile).
Figure 1: Retrosynthetic tree illustrating the disconnection to the nitro-precursor to avoid side reactions and overcome steric hindrance.
Primary Protocol: The Acid Chloride Route (Recommended)
Applicability: Scale-up (>5g), High Purity Requirements. Rationale: The acid chloride generates a highly electrophilic carbonyl carbon, compensating for the poor nucleophilicity of the mesitylamine.
Phase 1: Activation (In Situ Generation)
Note: 4-Nitrobenzoyl chloride is commercially available (CAS 122-04-3), but fresh preparation from 4-nitrobenzoic acid is recommended for critical applications to ensure absence of hydrolysis products.
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Reagents: 4-Nitrobenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DMF (cat. 2-3 drops), Toluene (Solvent).
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Procedure:
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Suspend 4-nitrobenzoic acid in dry toluene under N₂ atmosphere.
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Add catalytic DMF followed by dropwise addition of SOCl₂.
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Reflux at 80-90°C for 2–3 hours until gas evolution (HCl/SO₂) ceases and the solution becomes clear.
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Critical Step: Remove excess SOCl₂ via rotary evaporation (azeotrope with toluene) to prevent side reactions with the amine in the next step.
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Phase 2: Sterically Demanding Amidation
This step forms the core scaffold.
Reagents:
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Freshly prepared 4-Nitrobenzoyl chloride (1.0 eq)
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2,4,6-Trimethylaniline (1.05 eq)
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Triethylamine (Et₃N) or DIPEA (2.0 eq)
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Dichloromethane (DCM) or THF (anhydrous)
Protocol:
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Dissolution: Dissolve 2,4,6-trimethylaniline and Et₃N in anhydrous DCM at 0°C under nitrogen.
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Addition: Dissolve the acid chloride residue from Phase 1 in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.
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Why? Controlling the exotherm is crucial, even with hindered amines, to prevent impurity formation.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
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Monitoring: Check via TLC (Hexane/EtOAc 3:1). The acid chloride spot should disappear.
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Workup:
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Quench with saturated NaHCO₃ solution.
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Extract with DCM (3x).
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Wash organic layer with 1M HCl (to remove unreacted aniline) and then Brine.
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Dry over Na₂SO₄ and concentrate.
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Purification: Recrystallize from hot Ethanol.
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Yield Expectation: 85–92% (Yellow solid).
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Phase 3: Chemoselective Reduction
Reagents: 4-Nitro-N-mesitylbenzamide, 10% Pd/C (10 wt% loading), Hydrogen gas (balloon), Methanol/Ethyl Acetate (1:1).
Protocol:
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Dissolve the nitro-intermediate in MeOH/EtOAc.
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Solvent Choice: The intermediate may have low solubility in pure alcohols; EtOAc aids solubility.
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Add 10% Pd/C catalyst carefully under argon flow.
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Purge system with H₂ gas (3 cycles) and stir under H₂ balloon pressure at RT for 4–12 hours.
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Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.
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Isolation: Concentrate the filtrate. The product, 4-Amino-N-mesitylbenzamide , usually precipitates or solidifies upon drying.
Alternative Protocol: HATU-Mediated Coupling
Applicability: Discovery scale (<100 mg), Combinatorial Chemistry.
Rationale: HATU is a potent coupling agent that can often force reactions with hindered amines without the need for moisture-sensitive acid chlorides.
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Mix: 4-Nitrobenzoic acid (1.0 eq) + HATU (1.1 eq) + DIPEA (2.5 eq) in DMF. Stir for 10 mins to activate the acid (formation of the active ester).
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Add: 2,4,6-Trimethylaniline (1.1 eq).
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Heat: Stir at 60°C for 12 hours.
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Note: Room temperature is often insufficient for mesityl amines.
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Workup: Dilute with EtOAc, wash with LiCl solution (to remove DMF), NaHCO₃, and Brine.
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Reduction: Proceed as in Phase 3 above.
Analytical Data & Characterization
To validate the synthesis, compare your data against these expected values:
| Parameter | Expected Value / Feature |
| Physical State | Off-white to pale yellow solid |
| Melting Point | ~198–202°C (Typical for benzanilides of this class) |
| ¹H NMR (DMSO-d₆) | δ 2.10 (s, 6H) : ortho-methyls (mesityl)δ 2.25 (s, 3H) : para-methyl (mesityl)δ 5.80 (s, 2H) : NH₂ (broad exchangeable)δ 6.55 (d, 2H) : Benzoyl Ar-H (ortho to NH₂)δ 7.65 (d, 2H) : Benzoyl Ar-H (meta to NH₂)δ 9.40 (s, 1H) : Amide NH |
| Mass Spec (ESI) | [M+H]⁺ = 255.15 |
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the acid chloride pathway.[4]
Safety & Handling
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Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas. Must be used in a fume hood with a caustic scrubber or trap.
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2,4,6-Trimethylaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia agent.[5] Wear nitrile gloves and work in a ventilated area.
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Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with solvent (e.g., add water or toluene) before adding methanol to prevent ignition of solvent vapors.
References
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Vertex AI Search. (2026). Synthesis of 4-amino-N-mesitylbenzamide and related benzanilides. Retrieved from 6
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ChemicalBook. (n.d.). 4-Amino-N-mesitylbenzamide (CAS 790-54-5) Properties and Supplier Data. Retrieved from 1
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Organic Syntheses. (1923). Preparation of p-Nitrobenzoyl Chloride. Org. Synth. 1923, 3,[7][8] 75. Retrieved from 7
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MDPI. (2023). Synthesis of 4-Amino-N-substituted benzamides and characterization. Retrieved from 9
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- 5. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
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